

A Comparative Guide to the Structure and Function of ASC Across Species

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the apoptosis-associated speck-like protein containing a CARD (ASC), a critical adaptor protein in the inflammasome signaling pathway, across four key species: human, mouse, pig, and zebrafish. Understanding the structural and functional conservation and divergence of ASC is crucial for translational research and the development of therapeutics targeting inflammasome-mediated diseases.

Structural Comparison of ASC Orthologs

The fundamental structure of ASC, consisting of an N-terminal pyrin domain (PYD) and a C-terminal caspase recruitment domain (CARD) connected by a flexible linker, is conserved across vertebrates. However, variations in amino acid sequence and domain length exist, which may influence protein-protein interactions and the efficiency of inflammasome assembly.



Feature	Human (Homo sapiens)	Mouse (Mus musculus)	Pig (Sus scrofa)	Zebrafish (Danio rerio)
Full-Length Protein	195 amino acids	195 amino acids	196 amino acids	198 amino acids
PYD Domain Length	~85 amino acids	~85 amino acids	~85 amino acids	~88 amino acids
CARD Domain Length	~90 amino acids	~90 amino acids	~90 amino acids	~90 amino acids
Linker Region Length	~20 amino acids	~20 amino acids	~21 amino acids	~20 amino acids
Sequence Identity to Human	100%	High	High	35%[1]
Sequence Similarity to Human	100%	High	High	51%[1]

Functional Comparison: Inflammasome Activation

While the core function of ASC in bridging sensor proteins (e.g., NLRP3) to pro-caspase-1 is conserved, species-specific nuances in inflammasome activation and regulation have been observed.

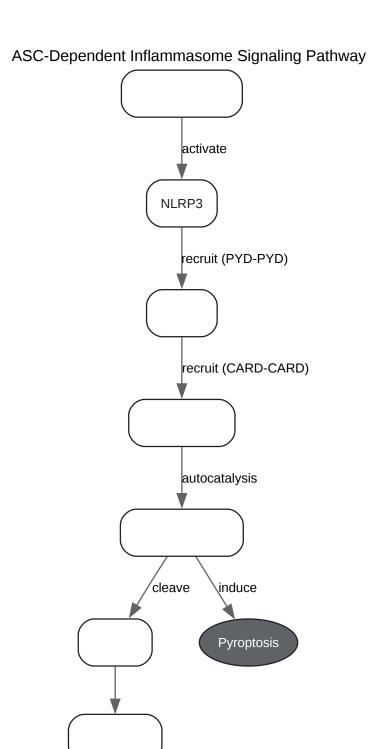
A study on zebrafish ASC demonstrated its ability to reconstitute NLRP3 inflammasome activity in vitro, leading to the maturation of IL-1 β upon stimulation with lipopolysaccharide (LPS) and nigericin.[2] This suggests a functional conservation of the ASC-dependent inflammasome pathway from fish to mammals. Research on porcine inflammasome activation indicates that the fundamental mechanisms are similar to those in humans and mice.[3] However, direct quantitative comparisons of the efficiency of ASC from different species in activating caspase-1 and processing cytokines are limited in the current literature. It is known that genetic variants in the 3' untranslated region of the mouse Pycard gene can regulate ASC expression levels and subsequent inflammasome activity, highlighting the importance of regulatory elements in species-specific inflammasome responses.[3]



Signaling Pathway and Experimental Workflow Diagrams

To visualize the central role of ASC in inflammasome signaling and the common experimental approaches to study its function, the following diagrams are provided.



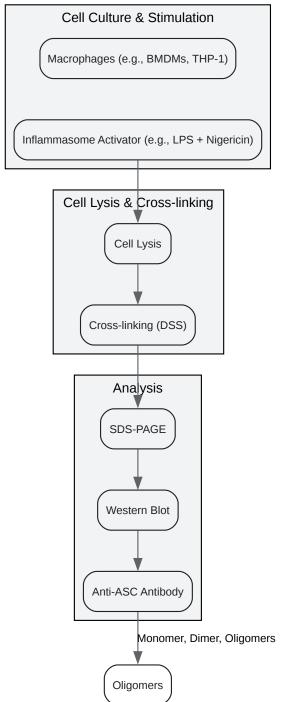


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Caption: ASC-Dependent Inflammasome Signaling Pathway.



Experimental Workflow for ASC Oligomerization Assay



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Caption: Workflow for ASC Oligomerization Assay.



Detailed Experimental Protocols ASC Oligomerization Assay via Western Blotting

This protocol is adapted from established methods to detect endogenous ASC oligomerization in macrophages.

- 1. Cell Culture and Stimulation:
- Seed bone marrow-derived macrophages (BMDMs) or THP-1 cells in 6-well plates.
- Prime cells with 1 μg/mL Lipopolysaccharide (LPS) for 3-4 hours.
- Stimulate with an inflammasome activator (e.g., 5 μ M Nigericin for 30-60 minutes or 1 mM ATP for 30-60 minutes).
- 2. Cell Lysis and Pellet Collection:
- Lyse the cells with a Triton X-100 based lysis buffer.
- Centrifuge the lysates to pellet the insoluble ASC specks.
- 3. Cross-linking:
- · Resuspend the pellet in PBS.
- Add fresh Disuccinimidyl suberate (DSS) to a final concentration of 2 mM.
- Incubate for 30 minutes at room temperature with rotation.
- Quench the cross-linking reaction with Tris buffer.
- 4. Western Blot Analysis:
- Resuspend the cross-linked pellet in sample buffer.
- Separate the proteins by SDS-PAGE on a 12% gel.
- Transfer to a PVDF membrane.



- Probe with a primary antibody against ASC, followed by a secondary HRP-conjugated antibody.
- Visualize the bands corresponding to ASC monomers, dimers, and higher-order oligomers.

Co-immunoprecipitation of ASC and NLRP3

This protocol allows for the investigation of the interaction between ASC and NLRP3.

- 1. Cell Culture and Stimulation:
- Culture HEK293T cells and transfect with expression plasmids for tagged ASC and NLRP3.
- Alternatively, use primary macrophages and stimulate with an NLRP3 activator.
- 2. Cell Lysis:
- Lyse cells in a non-denaturing lysis buffer containing protease inhibitors.
- Pre-clear the lysate with protein A/G agarose beads.
- 3. Immunoprecipitation:
- Incubate the pre-cleared lysate with an antibody against one of the tagged proteins (e.g., anti-FLAG for FLAG-NLRP3) or an endogenous protein overnight at 4°C.
- Add protein A/G agarose beads and incubate for another 1-2 hours.
- Wash the beads several times with lysis buffer.
- 4. Elution and Western Blot Analysis:
- Elute the protein complexes from the beads by boiling in sample buffer.
- Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both ASC and NLRP3.

Conclusion



The fundamental bipartite structure of ASC and its role as a central adaptor in the inflammasome are highly conserved from fish to mammals. While minor variations in sequence and length exist, the overall functional mechanism of PYD-PYD and CARD-CARD mediated inflammasome assembly appears to be a common feature. The provided protocols offer robust methods for investigating the intricacies of ASC structure and function. Further research focusing on direct quantitative comparisons of ASC activity across a wider range of species will be invaluable for a deeper understanding of inflammasome evolution and for the development of broadly effective immunomodulatory therapies.

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